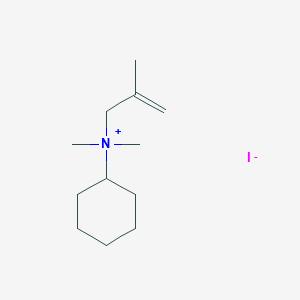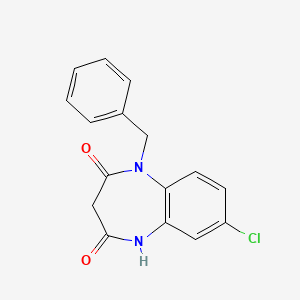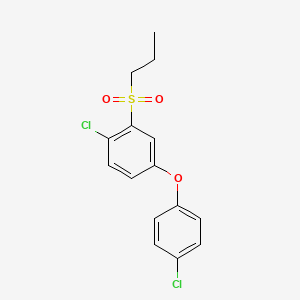
3-Hydroxy-2-methoxy-6-methyl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methoxy-6-methyl-4H-pyran-4-one, also known as Maltol, is a naturally occurring organic compound with the molecular formula C6H6O3. It is commonly found in the bark of larch trees, pine needles, and roasted malt, which gives it its name. Maltol is known for its sweet aroma and is widely used as a flavor enhancer in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Maltol can be synthesized through various methods. One common synthetic route involves the alkaline hydrolysis of streptomycin salts. Another method includes the Maillard reaction, where reducing sugars react with amino acids under heat to produce Maltol as an intermediate .
Industrial Production Methods
Industrially, Maltol is often extracted from natural sources such as beechwood and other wood tars. It can also be synthesized chemically through controlled reactions involving specific reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Maltol undergoes several types of chemical reactions, including:
Oxidation: Maltol can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Maltol can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving Maltol include bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Maltol include various hydroxylated and methylated derivatives, which have different applications in the food and pharmaceutical industries .
Wissenschaftliche Forschungsanwendungen
Maltol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including its ability to enhance the bioavailability of certain drugs.
Industry: Widely used as a flavor enhancer in food products and as a fragrance in cosmetics.
Wirkmechanismus
Maltol exerts its effects primarily through its ability to chelate metal ions, which enhances its antioxidant properties. It interacts with molecular targets such as metal ions and enzymes involved in oxidative stress pathways. This interaction helps in reducing oxidative damage and protecting cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Maltol: A derivative of Maltol with a similar structure but enhanced flavor properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another compound with similar antioxidant properties but different applications.
Furaneol: A related compound with a similar sweet aroma but different chemical properties.
Uniqueness of Maltol
Maltol is unique due to its strong metal-chelating ability and its widespread use as a flavor enhancer. Its natural occurrence and ease of extraction also make it a preferred choice in various industries .
Eigenschaften
CAS-Nummer |
61403-92-7 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
3-hydroxy-2-methoxy-6-methylpyran-4-one |
InChI |
InChI=1S/C7H8O4/c1-4-3-5(8)6(9)7(10-2)11-4/h3,9H,1-2H3 |
InChI-Schlüssel |
AMVXPWADTOXKPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C(O1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)




![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)




